molecular formula C20H27NOSi B2469432 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine CAS No. 1455010-26-0

3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine

Cat. No. B2469432
M. Wt: 325.527
InChI Key: OPJPOYVLFFFKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The tert-butyldiphenylsilyl (TBDPS) group is a protecting group for alcohols . It’s known for its increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups .


Synthesis Analysis

The TBDPS group can be easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .


Chemical Reactions Analysis

The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over the other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom .

Scientific Research Applications

Chemical Synthesis and Reactions

  • 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine and similar compounds have been utilized in various chemical reactions. For instance, 2-tert-butyldiphenylsilylmethyl-substituted aziridine and azetidine have shown efficient reactions with nitriles and carbonyl substrates to generate products like imidazoline, oxazolidine, and tetrahydropyrimidine. These substances have also demonstrated the ability to rearrange to different skeletons, such as pyrrolidine, under certain conditions, thus highlighting their versatility in chemical synthesis (Yadav & Sriramurthy, 2005).

Role in Synthesis of Nucleic Acid Mimics

  • A significant application of this compound is found in the synthesis of nucleic acid mimics. For example, a radical coupling method involving 3'-Iodo Nucleosides and Formaldoximes has been used to prepare dimeric nucleosides that mimic natural nucleic acids. Such compounds hold promise in the field of genetic research and molecular biology (Bhat et al., 1996).

Organic Synthesis Applications

  • In organic synthesis, compounds like 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine have been used as intermediates or reactants. They play a role in synthesizing more complex molecules, demonstrating their importance in developing new synthetic routes and methodologies (Overman & Rishton, 2003).

Development of Antibiotics

  • Interestingly, derivatives of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine have been studied for their potential as new antibacterial compounds. For instance, a study on tert-butylphenylthiazoles with oxadiazole linkers showed promising activity against antibiotic-resistant strains, indicating the potential of these compounds in addressing critical healthcare challenges (Kotb et al., 2019).

Role in Antiviral Drug Development

  • Compounds related to 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine have been investigated for their role in the development of antiviral drugs. These studies include the synthesis of modified nucleosides, highlighting their potential in creating novel treatments for viral infections (Robins et al., 2001).

properties

IUPAC Name

tert-butyl-(3-methylazetidin-3-yl)oxy-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NOSi/c1-19(2,3)23(17-11-7-5-8-12-17,18-13-9-6-10-14-18)22-20(4)15-21-16-20/h5-14,21H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJPOYVLFFFKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine

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